molecular formula C20H26N6O B12240774 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12240774
M. Wt: 366.5 g/mol
InChI Key: QGFLSQJYLDQGEG-UHFFFAOYSA-N
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Description

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a pyrimidine ring. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents

    Imidazo[1,2-b]pyridazine Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and various aldehydes.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, typically through condensation reactions with appropriate amines and carbonyl compounds.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings, leading to a wide range of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazines: These compounds share the imidazo[1,2-b]pyridazine core but differ in the substituents attached to the core.

    Piperidine Derivatives: Compounds with a piperidine ring and various substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring and different functional groups.

The uniqueness of this compound lies in its specific combination of these three heterocyclic rings, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

2-tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C20H26N6O/c1-20(2,3)16-13-26-17(23-16)5-6-18(24-26)27-14-15-7-11-25(12-8-15)19-21-9-4-10-22-19/h4-6,9-10,13,15H,7-8,11-12,14H2,1-3H3

InChI Key

QGFLSQJYLDQGEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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